molecular formula C16H13Br2NO3 B15006703 6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15006703
M. Wt: 427.09 g/mol
InChI Key: LFMCBPHWKPJWDD-UHFFFAOYSA-N
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Description

6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromene ring.

    Alkyne Addition: Addition of the 3-methylpent-1-yn-3-yl group to the chromene core.

    Amidation: Formation of the carboxamide group at the 3-position of the chromene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group.

    Reduction: Reduction reactions may target the carbonyl group in the chromene ring.

    Substitution: Halogen atoms (bromine) in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, chromene derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
  • N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide
  • 2-oxo-2H-chromene-3-carboxamide derivatives

Uniqueness

The unique combination of bromine atoms, the alkyne group, and the carboxamide moiety in 6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H13Br2NO3

Molecular Weight

427.09 g/mol

IUPAC Name

6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H13Br2NO3/c1-4-16(3,5-2)19-14(20)11-7-9-6-10(17)8-12(18)13(9)22-15(11)21/h1,6-8H,5H2,2-3H3,(H,19,20)

InChI Key

LFMCBPHWKPJWDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br

Origin of Product

United States

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